2-[3-(1-Adamantyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]benzoic acid
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Overview
Description
2-[3-(1-Adamantyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]benzoic acid is a compound that features a unique combination of an adamantyl group, a triazole ring, and a benzoic acid moiety. The adamantyl group is known for its rigid, diamond-like structure, which imparts stability and unique chemical properties to the compound. The triazole ring is a five-membered ring containing three nitrogen atoms, which is often found in compounds with significant biological activity. The benzoic acid moiety is a common functional group in organic chemistry, known for its acidic properties.
Preparation Methods
The synthesis of 2-[3-(1-Adamantyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]benzoic acid typically involves multiple steps, starting with the preparation of the adamantyl and triazole intermediates. One common method involves the reaction of 1-adamantylamine with a suitable triazole precursor under acidic conditions to form the triazole ring. This intermediate is then reacted with a benzoic acid derivative to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
2-[3-(1-Adamantyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols.
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential applications as a pharmaceutical agent due to its triazole ring, which is known for its antimicrobial and antifungal properties. Additionally, the adamantyl group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development. In industry, it can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[3-(1-Adamantyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]benzoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial effects. The adamantyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The benzoic acid moiety can also contribute to the compound’s overall activity by interacting with various biological targets.
Comparison with Similar Compounds
2-[3-(1-Adamantyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]benzoic acid can be compared with other similar compounds, such as 1-adamantylamine, triazole derivatives, and benzoic acid derivatives Each of these compounds has unique properties and applications For example, 1-adamantylamine is known for its antiviral properties, while triazole derivatives are widely used as antifungal agents Benzoic acid derivatives are commonly used as preservatives and in the synthesis of various organic compounds
Properties
Molecular Formula |
C19H21N3O2S |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-[3-(1-adamantyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid |
InChI |
InChI=1S/C19H21N3O2S/c23-16(24)14-3-1-2-4-15(14)22-17(20-21-18(22)25)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,25)(H,23,24) |
InChI Key |
WZKNCCFYWZNOJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NNC(=S)N4C5=CC=CC=C5C(=O)O |
Origin of Product |
United States |
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